Home > Products > Screening Compounds P143752 > combretastatin A-4 prodrug
combretastatin A-4 prodrug -

combretastatin A-4 prodrug

Catalog Number: EVT-13532750
CAS Number:
Molecular Formula: C18H24Na2O13P2
Molecular Weight: 556.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Combretastatin A-4 prodrug, specifically known as Combretastatin A-4 phosphate, is a water-soluble derivative of Combretastatin A-4, which is extracted from the bark of the South African willow tree Combretum caffrum. This compound is classified as a vascular targeting agent and is primarily recognized for its ability to disrupt tumor blood flow by inhibiting microtubule polymerization. The prodrug form enhances the solubility and bioavailability of the active compound, allowing for more effective therapeutic applications in cancer treatment.

Source

Combretastatin A-4 was first isolated from Combretum caffrum, where it was traditionally used for various medicinal purposes, including treating scorpion stings and cardiovascular disorders. Its potent cytotoxic properties against tumor cells have led to extensive research and development into its derivatives, particularly the prodrug form, Combretastatin A-4 phosphate, which is currently undergoing clinical trials for its efficacy in treating advanced solid tumors .

Classification

Combretastatin A-4 phosphate belongs to a class of compounds known as stilbenes, specifically categorized under phenolic stilbenes. These compounds are characterized by their structural similarity to colchicine and their ability to bind to tubulin, leading to significant anti-tumor effects through microtubule disruption. The prodrug classification indicates that it is metabolized in the body to release the active drug, Combretastatin A-4 .

Synthesis Analysis

Methods

The synthesis of Combretastatin A-4 phosphate involves several chemical reactions aimed at enhancing the solubility and therapeutic profile of the parent compound. Key methods include:

  1. Starting Material: The synthesis begins with Combretastatin A-4 as the primary substrate.
  2. Phosphorylation: The compound undergoes phosphorylation using phosphorus oxychloride or similar reagents to introduce phosphate groups, resulting in increased water solubility.
  3. Purification: After synthesis, the product is purified through techniques such as chromatography to ensure high purity and efficacy .

Technical Details

The synthetic pathway often involves:

  • Reaction with ethyl bromoacetate in the presence of potassium carbonate.
  • Saponification processes to yield the desired phosphate ester.
  • Coupling reactions with amino acids or other functional groups to modify biological activity.

These methods are crucial for optimizing the pharmacokinetic properties of the prodrug .

Molecular Structure Analysis

Structure

The molecular structure of Combretastatin A-4 phosphate is characterized by its stilbene framework, comprising two aromatic rings connected by an ethene bridge. The addition of phosphate groups significantly alters its solubility and reactivity.

Data

  • Molecular Formula: C18H20O5P
  • Molecular Weight: 357.32 g/mol
  • Structural Features:
    • Trimethoxy “A”-ring
    • Substituents on the “B”-ring at C3' and C4'
    • Ethene bridge providing structural rigidity .
Chemical Reactions Analysis

Reactions

Combretastatin A-4 phosphate undergoes various chemical reactions that facilitate its conversion into the active form:

  1. Dephosphorylation: In vivo, Combretastatin A-4 phosphate is rapidly dephosphorylated by phosphatases to yield Combretastatin A-4.
  2. Binding Interactions: The active compound binds to tubulin at the colchicine site, leading to microtubule depolymerization.

These reactions are essential for its mechanism of action against tumor cells .

Technical Details

The kinetics of these reactions are influenced by factors such as pH, temperature, and enzyme concentration, which are critical for optimizing therapeutic efficacy during clinical applications .

Mechanism of Action

Process

The mechanism of action of Combretastatin A-4 involves:

  1. Microtubule Disruption: The compound binds to tubulin at a site analogous to that of colchicine, preventing microtubule assembly.
  2. Vascular Shutdown: This disruption leads to morphological changes in endothelial cells, increasing vascular permeability and ultimately causing ischemic necrosis within tumors.

This process results in a significant reduction in tumor blood flow and promotes tumor cell death through starvation .

Data

In experimental studies, Combretastatin A-4 has shown rapid anti-tumor effects within minutes of administration, leading to extensive necrosis in resistant tumor areas .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White crystalline powder
  • Solubility: Highly soluble in water due to phosphate modification
  • Stability: Stable under normal laboratory conditions but sensitive to extreme pH environments.

Chemical Properties

  • pH Range: Optimal activity observed within physiological pH (around 7.4).
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic sites in its structure.

These properties are vital for ensuring effective delivery and action within biological systems .

Applications

Scientific Uses

Combretastatin A-4 phosphate has several promising applications in cancer therapy:

  1. Vascular Targeting Agent: Used primarily in clinical trials aimed at disrupting tumor vasculature.
  2. Combination Therapy: Shows enhanced efficacy when combined with other chemotherapeutic agents like cisplatin.
  3. Imaging Techniques: Utilized alongside dynamic contrast-enhanced magnetic resonance imaging for monitoring tumor response and vascular changes during treatment.

The ongoing research into its mechanisms and applications highlights its potential as a significant player in oncological pharmacotherapy .

Introduction to Combretastatin A-4 Prodrug in Anticancer Research

Historical Discovery and Development of Combretastatin A-4 Derivatives

The discovery of combretastatins originated from bioassay-guided fractionation of the South African tree Combretum caffrum in the 1980s. Among the isolated compounds, combretastatin A-4 (CA4) emerged as a potent cytotoxic agent with ED50 values in the nanomolar range against diverse cancer cell lines. Its cis-stilbene structure, featuring a 3,4,5-trimethoxyphenyl ring linked to a 4-methoxyphenyl ring, was identified as essential for binding to the colchicine site of β-tubulin [5] [8]. Early development faced significant challenges due to CA4's poor aqueous solubility (<1 μg/mL) and chemical instability—specifically, isomerization to the biologically inactive trans-configuration under physiological conditions and during storage [3] [7]. These limitations spurred extensive medicinal chemistry efforts, leading to over 300 analogs and prodrugs designed to enhance pharmaceutical properties while retaining tubulin-depolymerizing activity. Notable derivatives include:

  • Combretastatin A-1 phosphate (CA1P): Currently in clinical development alongside CA4P [5]
  • AVE8062: Semi-synthetic analog with improved potency [8]
  • BNC105P and SCB01A: Novel analogs advancing through preclinical studies [5]
  • LASSBio-1920: Hybrid molecule demonstrating dual inhibition of tubulin and EGFR [1]

Table 1: Key Combretastatin A-4 Derivatives and Their Preclinical Profiles

CompoundStructural FeaturesPotency (IC50)Development Status
CA4 (natural form)cis-stilbene core2-7 nM (various cell lines)Prodrug precursor
CA4P (fosbretabulin)Phosphate prodrug at 3'-OHSimilar to CA4 post-activationFDA orphan drug designation
Quinoline-12cQuinoline-chalcone hybrid0.01-0.042 μM (multiple lines)Preclinical [8]
LASSBio-1920Benzo[b]thiophene scaffold0.06-0.07 μM (HCT-116, PC-9)Preclinical [1]

Rationale for Prodrug Design: Overcoming Pharmacokinetic Limitations

The development of combretastatin A-4 phosphate (CA4P) addressed three critical pharmacokinetic challenges simultaneously:

  • Solubility Enhancement: The introduction of a phosphate group at the 3'-hydroxy position increased aqueous solubility by >100-fold (to ~100 mg/mL), enabling intravenous formulation without organic co-solvents [3] [7].
  • Metabolic Targeting: CA4P serves as a substrate for alkaline phosphatase and phosphatase enzymes abundantly expressed in tumor tissues and endothelial cells. This enables selective conversion to active CA4 within the tumor microenvironment [3] [4].
  • Stability Optimization: Phosphorylation stabilizes the cis-configuration during storage and circulation, preventing isomerization until enzymatic activation occurs [3].

The activation pharmacokinetics follow zero-order kinetics with rapid conversion to CA4. Clinical studies in East Asian populations demonstrated a plasma half-life (t1/2) of CA4P at 1.81 ± 0.61 hours at 50 mg/m2, with peak plasma concentration (Cmax) of 0.99 ± 0.33 μM [4]. Nanotechnology approaches further optimized delivery; encapsulation in hyaluronic acid nanoparticles (HA-CA4P-NPs) increased circulation time (MRT 4.77 h vs 1.18 h for free CA4P) and enhanced tumor accumulation through CD44 receptor-mediated targeting [6].

Table 2: Pharmacokinetic Parameters of CA4P Formulations

ParameterFree CA4PHA-CA4P-NPsChange (%)
AUC (h·ng/mL)768.201934.31*+152%
MRT (h)1.184.77*+304%
t1/2 (h)1.603.32*+107%
*p < 0.05 vs free CA4P [6]

Role in Vascular Disrupting Agent (VDA) Therapeutics

As a vascular disrupting agent, CA4P exerts its antitumor effects through a bimodal mechanism:

  • Direct Vascular Shutdown: Activated CA4 binds to endothelial cell tubulin, causing rapid cytoskeletal disruption. This induces endothelial cell rounding, loss of vascular integrity, and exposure of basement membrane. Within minutes, increased vascular permeability and reduced lumen diameter trigger blood flow cessation in tumor vessels [2] [7].
  • Secondary Ischemic Necrosis: Vascular collapse produces extensive tumor necrosis (>90% in responsive models) within 6-24 hours. The characteristic viable peripheral rim of tumor tissue persists due to nourishment from normal tissue vasculature, serving as a focus for recurrence [2] [7].

Preclinical validation using multispectral optoacoustic tomography (MSOT) demonstrated CA4P's selective vascular effects in NSCLC xenografts: Peripheral tumor vessel oxygen saturation (%SO2) decreased from 49% to 18% within 3 hours, while the tumor core became anoxic by 24 hours [2]. These effects correlate with upregulation of heme flux proteins (ALAS1, HCP1, HO-1) in resistant cells, revealing adaptive mechanisms to ischemia [2].

The therapeutic application of CA4P extends beyond monotherapy. Its vascular effects synergize with:

  • Chemotherapy: Enhanced drug delivery to the viable rim post-VDA treatment [7]
  • Radiotherapy: Increased sensitivity of hypoxic tumor cores [7]
  • Antiangiogenics: Prevention of revascularization by agents like bevacizumab [7]
  • Nanoparticles: HA-CA4P-NPs showed 3-fold greater necrosis induction in oral squamous cell carcinoma compared to free drug [6]

Table 3: Clinically Explored Combination Strategies with CA4P

Therapy ClassRepresentative AgentsMechanistic RationaleClinical Trial Phase
Cytotoxic ChemotherapyCarboplatin/PaclitaxelEnhanced drug delivery to surviving tumor rimII [5]
Angiogenesis InhibitorsBevacizumabPrevention of revascularization post-VDAI/II [7]
RadiotherapyExternal beam radiationHypoxia radiosensitization in tumor coreII [7]
ImmunotherapyPembrolizumabEnhanced immune cell infiltration post-necrosisEarly phase [5]

Properties

Product Name

combretastatin A-4 prodrug

IUPAC Name

disodium;dihydrogen phosphate;2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol

Molecular Formula

C18H24Na2O13P2

Molecular Weight

556.3 g/mol

InChI

InChI=1S/C18H20O5.2Na.2H3O4P/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3;;;2*1-5(2,3)4/h5-11,19H,1-4H3;;;2*(H3,1,2,3,4)/q;2*+1;;/p-2/b6-5-;;;;

InChI Key

LNALLKMOBAVGHR-YGGCHVFLSA-L

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Na+].[Na+]

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.